molecular formula C8H9ClN4O B1458332 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 171618-77-2

6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B1458332
CAS No.: 171618-77-2
M. Wt: 212.63 g/mol
InChI Key: NKEJETGTPDKPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a high-purity chemical intermediate designed for advanced anticancer research and drug discovery. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class of bicyclic N-heteroarenes, a scaffold renowned for its versatile bioactivities and is considered a privileged structure in medicinal chemistry due to its similarity to purine bases . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in drug design, often targeting enzyme active sites like those of kinases . The specific chloroethyl and methyl substituents on this TP derivative make it a valuable precursor for the synthesis of more complex molecules. Its structural features are analogous to those of TP-based compounds that have demonstrated potent antiproliferative activities against various human cancer cell lines, including gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancers . Researchers can utilize this intermediate to develop novel targeted therapies, leveraging its potential to inhibit critical signaling pathways such as ERK, induce cell cycle arrest, and promote apoptosis in cancer cells . The presence of the chloroethyl group provides a reactive handle for further functionalization, enabling medicinal chemists to link this scaffold to other pharmacophores like indole rings through molecular hybridization, a proven strategy for enhancing anticancer efficacy . This product is intended for laboratory research purposes only. It is not approved for use in humans or animals as a drug, diagnostic, or therapeutic agent.

Properties

IUPAC Name

6-(2-chloroethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c1-5-6(2-3-9)7(14)13-8(12-5)10-4-11-13/h4H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEJETGTPDKPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit the activity of certain kinases, such as JAK1 and JAK2, which are involved in cell signaling pathways. Additionally, it interacts with RNA-dependent RNA polymerase (RdRp), inhibiting its activity and thereby affecting viral replication. The nature of these interactions typically involves binding to the active sites of these enzymes, leading to inhibition of their catalytic activity.

Cellular Effects

The effects of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Furthermore, it affects the JAK/STAT signaling pathway, which is crucial for cell growth and immune response. These effects are mediated through the compound’s interaction with specific proteins and enzymes within the cells.

Molecular Mechanism

The molecular mechanism of action of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves several key processes. At the molecular level, this compound exerts its effects by binding to the active sites of target enzymes and proteins, leading to their inhibition or activation. For example, its interaction with JAK1 and JAK2 results in the inhibition of these kinases, thereby disrupting downstream signaling pathways. Additionally, it binds to RdRp, inhibiting viral RNA synthesis and replication. These interactions ultimately lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been observed to result in sustained inhibition of target enzymes and prolonged effects on cellular processes, such as continued cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of viral load. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including oxidation and conjugation. Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, leading to the formation of metabolites that are subsequently excreted from the body. These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic effects.

Subcellular Localization

The subcellular localization of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with target enzymes and proteins. Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Biological Activity

6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of triazolopyrimidines, which have been studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be represented as follows:

C8H8Cl2N4 CAS No 171618 77 2 \text{C}_8\text{H}_8\text{Cl}_2\text{N}_4\quad \text{ CAS No 171618 77 2 }

This compound features a triazole ring fused to a pyrimidine ring with chloro and methyl substituents that contribute to its unique chemical properties. The presence of the chloroethyl group is particularly significant as it is known to enhance biological activity through various mechanisms.

The primary mechanism of action for 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, this compound disrupts cell cycle progression, leading to cytotoxic effects against various cancer cell lines. This mechanism positions it as a potential candidate for cancer therapy.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of triazolopyrimidine derivatives. For instance:

  • In Vitro Studies : A study demonstrated that compounds similar to 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values often below 5 μM .
CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results indicate that the compound not only inhibits cancer cell proliferation but may also induce apoptosis.

Mechanistic Insights

Further mechanistic studies revealed that these compounds could induce G0/G1 phase arrest in cancer cells, suggesting a targeted approach to halt tumor growth. The action on CDK2 is crucial since this kinase plays a vital role in cell cycle regulation .

Case Studies

Several case studies have highlighted the biological efficacy of triazolopyrimidine derivatives:

  • Study on c-Met Kinase Inhibition : Research focused on derivatives related to triazolo-pyridazine/-pyrimidine showed promising results in inhibiting c-Met kinase activity with comparable efficacy to established inhibitors like Foretinib .
  • Cytotoxicity Profiles : Various derivatives were tested across multiple cancer cell lines with consistent findings indicating moderate to high cytotoxicity . This supports the hypothesis that structural modifications can enhance biological activity.

Scientific Research Applications

Anticancer Activity

Research indicates that triazolopyrimidine derivatives, including 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, exhibit promising anticancer properties. These compounds are believed to interfere with cancer cell proliferation through various mechanisms:

  • Mechanism of Action : They may inhibit specific kinases involved in cell signaling pathways that promote cancer growth.
  • Case Studies : In vitro studies have demonstrated the compound's ability to induce apoptosis in various cancer cell lines (Ashour et al., 2013; Hoffmann et al., 2017).

Antibacterial Properties

The compound has shown potential as an antibacterial agent against several strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

  • Research Findings : Studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria (Mabkhot et al., 2016).

Anti-inflammatory Effects

Another notable application of this compound is its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

  • Evidence : Experimental models have indicated a reduction in inflammation markers following treatment with triazolopyrimidine derivatives (Ashour et al., 2013).

Synthesis and Structural Analysis

The synthesis of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of bis(2-chloroethyl)amine with appropriate triazolopyrimidine precursors under phase-transfer catalysis conditions.

Synthesis Steps

  • Combine bis(2-chloroethyl)amine hydrochloride with ethyl 2-(5-methyl-1-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate in DMF.
  • Add potassium carbonate and tetra-n-butyl ammonium bromide as a catalyst.
  • Stir the mixture at elevated temperatures for a specified duration to facilitate the reaction.
  • Purify the resulting product through column chromatography.
Activity TypeMechanism of ActionReferences
AnticancerInhibition of kinase activityAshour et al., 2013; Hoffmann et al., 2017
AntibacterialDisruption of cell wall synthesisMabkhot et al., 2016
Anti-inflammatoryModulation of inflammatory cytokinesAshour et al., 2013

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Research Findings

Reactivity and Functionalization
  • Chlorination Efficiency : The 7-hydroxyl group in 5-methyltriazolopyrimidines undergoes chlorination with POCl₃ at 100–120°C, yielding 7-chloro derivatives in 85–90% efficiency .
  • Alkylation Specificity : Alkylation at position 6 with alkyl halides (e.g., 2-chloroethyl bromide) requires basic conditions (e.g., NaOH/KI in DMF) to minimize side reactions .
Physicochemical Properties
  • Solubility: Hydroxyl or amino groups at position 7 improve aqueous solubility, whereas chloro or aryl substituents enhance lipophilicity .
  • Stability : 7-Chloro derivatives are more stable under acidic conditions compared to hydroxylated analogues, making them preferred intermediates .

Critical Analysis of Structural-Activity Relationships (SAR)

  • This contrasts with smaller substituents (e.g., methyl), which prioritize passive diffusion .
  • Position 7 Substitutions: Chlorine or alkoxy groups at position 7 enhance metabolic stability, while hydroxyl or amino groups facilitate hydrogen bonding in target interactions .
  • Position 5 Variations : Methyl groups at position 5 are common in bioactive derivatives, balancing steric effects and electronic contributions to ring stability .

Preparation Methods

Starting Materials

  • Ethyl-2-{5-methyl-1-triazolo[1,5-a]pyrimidin-7-yl}acetate (precursor)
  • Bis(2-chloroethyl)amine hydrochloride
  • Potassium carbonate (base)
  • Tetra-n-butylammonium bromide (phase-transfer catalyst)
  • Dimethylformamide (DMF) as solvent

Reaction Conditions

  • The precursor (1.00 g, 4.5 mmol) is dissolved in DMF (25 mL).
  • Bis(2-chloroethyl)amine hydrochloride (1.61 g, 9 mmol, 2 equivalents) is added.
  • Potassium carbonate (1.37 g, 9.9 mmol) is added as a base to neutralize HCl and facilitate nucleophilic substitution.
  • A catalytic amount of tetra-n-butylammonium bromide is added to enhance phase transfer.
  • The reaction mixture is stirred at 80 °C (353.15 K) for 24 hours.

Workup and Purification

  • After completion, the reaction mixture is filtered to remove inorganic salts.
  • The solvent is evaporated under reduced pressure.
  • The residue is dissolved in dichloromethane.
  • Purification is performed by column chromatography using ethyl acetate/hexane (1:9 v/v) as eluent.
  • The product is obtained as colorless crystals with a yield of approximately 40%.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
Starting material Ethyl-2-{5-methyl-1-triazolo[1,5-a]pyrimidin-7-yl}acetate Precursor for alkylation
Alkylation Bis(2-chloroethyl)amine hydrochloride, K2CO3, TBAB, DMF, 80 °C, 24 h Introduction of 2-chloroethyl group at 6-position
Purification Column chromatography (EtOAc/Hexane 1:9) Pure 6-(2-Chloroethyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-ol

Research Findings and Analysis

  • The use of bis(2-chloroethyl)amine hydrochloride as the alkylating agent provides the 2-chloroethyl substituent efficiently under basic and phase-transfer catalysis conditions.
  • Potassium carbonate serves as a mild base that promotes deprotonation and nucleophilic substitution without decomposing sensitive heterocyclic structures.
  • Tetra-n-butylammonium bromide significantly improves the reaction rate and yield by facilitating the transfer of ionic species between phases.
  • The reaction temperature (80 °C) and duration (24 hours) are optimized to balance conversion and product stability.
  • The yield of 40% is moderate, indicating potential side reactions or incomplete conversion, which could be improved by further optimization.

Comparative Notes on Preparation Approaches

Aspect Method Described Above Alternative Methods (Literature)
Alkylating agent Bis(2-chloroethyl)amine hydrochloride Other alkyl halides or amines
Catalyst Tetra-n-butylammonium bromide (phase-transfer) May use other phase-transfer catalysts or none
Solvent DMF Other polar aprotic solvents like DMSO
Temperature and Time 80 °C, 24 hours Variable, sometimes higher temperature or longer time
Purification Column chromatography (EtOAc/Hexane) Recrystallization or preparative HPLC
Yield ~40% Variable, some methods report higher or lower yields

Summary Table of Key Experimental Data

Parameter Value/Condition
Precursor amount 1.00 g (4.5 mmol)
Alkylating agent Bis(2-chloroethyl)amine hydrochloride, 2 eq.
Base Potassium carbonate, 2.2 eq.
Catalyst Tetra-n-butylammonium bromide (catalytic)
Solvent Dimethylformamide (DMF), 25 mL
Temperature 80 °C (353.15 K)
Reaction time 24 hours
Product yield 40%
Purification method Column chromatography (EtOAc/Hexane, 1:9)
Product form Colorless crystals

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis is typical for triazolopyrimidine derivatives. Key steps include cyclocondensation of precursors (e.g., aminotriazoles with β-keto esters) and functionalization via nucleophilic substitution. For example, chlorination at the 6-position can be achieved using POCl₃ or thionyl chloride under reflux . Optimization involves solvent selection (e.g., DMF for polar intermediates), catalysts (e.g., TMDP in water/ethanol mixtures for improved yield ), and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for the hydroxyl (-OH, δ ~12-14 ppm, broad) and chloroethyl (-CH₂Cl, δ ~3.7-4.2 ppm) groups. Aromatic protons in the triazolopyrimidine core resonate at δ ~8.5-9.5 ppm .
  • IR Spectroscopy : Key stretches include O-H (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-Cl (650–750 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm the molecular formula and substituent stability .

Advanced Research Questions

Q. How do structural modifications at the 6-position influence biological activity, and what mechanistic hypotheses explain these trends?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:

Substituent at 6-PositionObserved Activity TrendMechanistic Insight
-Cl (Chloroethyl)Enhanced cytotoxicityIncreased electrophilicity improves DNA alkylation .
-NH₂ (Amino)Reduced activityElectron-donating groups hinder target binding .
Computational modeling (e.g., DFT calculations) can predict electronic effects, while docking studies reveal steric compatibility with enzyme active sites .

Q. What computational approaches are effective for predicting binding interactions, and how do they correlate with experimental data?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations assess interactions with targets like kinases or DNA topoisomerases. For instance, chloroethyl derivatives show strong hydrogen bonding with thymidylate synthase (binding energy: −9.2 kcal/mol) . Validate predictions with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) to confirm correlation .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay protocols or substituent positions. For example:

  • Case Study : A chloroethyl derivative showed IC₅₀ = 2.1 µM in HeLa cells but was inactive in another study due to differing cell permeability conditions.
  • Resolution : Standardize assay parameters (e.g., cell line, incubation time) and validate purity via HPLC (>95%) . Cross-reference synthetic routes to rule out structural inconsistencies.

Data Contradiction Analysis Framework

  • Step 1 : Compare substituent positions and synthetic conditions across studies.
  • Step 2 : Replicate key experiments with controlled variables (e.g., solvent, temperature).
  • Step 3 : Use advanced analytics (e.g., X-ray crystallography ) to confirm structural integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
Reactant of Route 2
6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.